2-Chloro-N-(3-[1,3]dioxan-2-yl-phenyl)-5-methylsulfanyl-benzamide
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Overview
Description
2-Chloro-N-[3-(1,3-dioxan-2-yl)phenyl]-5-(methylsulfanyl)benzamide is a complex organic compound with a molecular formula of C18H18ClNO3S This compound is characterized by the presence of a chlorinated benzamide core, a dioxane ring, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[3-(1,3-dioxan-2-yl)phenyl]-5-(methylsulfanyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Dioxane Ring: The dioxane ring is synthesized through the reaction of a phenol derivative with an appropriate diol under acidic conditions.
Amidation: The final step involves the formation of the benzamide by reacting the chlorinated intermediate with an amine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[3-(1,3-dioxan-2-yl)phenyl]-5-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the benzamide to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amines or dechlorinated products.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-[3-(1,3-dioxan-2-yl)phenyl]-5-(methylsulfanyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[3-(1,3-dioxan-2-yl)phenyl]-5-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Known for their antimicrobial and anticancer activities.
Thiazole Derivatives: Exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Indole Derivatives: Possess diverse biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
2-Chloro-N-[3-(1,3-dioxan-2-yl)phenyl]-5-(methylsulfanyl)benzamide is unique due to the combination of its chlorinated benzamide core, dioxane ring, and methylsulfanyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H18ClNO3S |
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Molecular Weight |
363.9 g/mol |
IUPAC Name |
2-chloro-N-[3-(1,3-dioxan-2-yl)phenyl]-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C18H18ClNO3S/c1-24-14-6-7-16(19)15(11-14)17(21)20-13-5-2-4-12(10-13)18-22-8-3-9-23-18/h2,4-7,10-11,18H,3,8-9H2,1H3,(H,20,21) |
InChI Key |
BUGBTYJIIFCGDE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NC2=CC=CC(=C2)C3OCCCO3 |
Origin of Product |
United States |
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